molecular formula C15H12ClNO2 B15396564 N-(2-(4-Chlorobenzoyl)phenyl)acetamide

N-(2-(4-Chlorobenzoyl)phenyl)acetamide

Cat. No.: B15396564
M. Wt: 273.71 g/mol
InChI Key: SBZAFEFCMSPCEO-UHFFFAOYSA-N
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Description

N-(2-(4-Chlorobenzoyl)phenyl)acetamide is a chemical compound with the CAS Registry Number 92433-53-9 . This solid substance has a molecular formula of C 15 H 12 ClNO 2 and a molecular weight of 273.72 g/mol . It is characterized by its yellow to pale yellow physical appearance and has a melting point ranging from 121 to 125 °C . For research and development purposes, this product should be stored sealed in a dry environment at room temperature (20 to 22 °C) to maintain its stability . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human or veterinary administration.

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)phenyl]acetamide

InChI

InChI=1S/C15H12ClNO2/c1-10(18)17-14-5-3-2-4-13(14)15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,18)

InChI Key

SBZAFEFCMSPCEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Anticonvulsant Activity

Benzofuran-Acetamide Derivatives
  • Compound 5i: [N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide] Substituent: Cyclohexylmethyl group on the acetamide side chain. Relative Potency: 0.74 (comparable to phenytoin). Key Insight: The bulky cyclohexylmethyl group enhances hydrophobic interactions with target proteins, improving anticonvulsant efficacy .
  • Compound 5c : [N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide]

    • Substituent: 4-Methylpiperidinyl group.
    • Relative Potency: 0.72.
    • Key Insight : The piperidinyl ring introduces basicity, which may influence ionization state and membrane permeability .
  • Compound 5f : [N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide]

    • Substituent: Furan-carbonyl-piperazine group.
    • Relative Potency: 0.14.
    • Key Insight : Polar furan and carbonyl groups reduce lipophilicity, likely diminishing CNS penetration and activity .
Table 1: Anticonvulsant Activity of Benzofuran-Acetamides
Compound Substituent Relative Potency (vs. Phenytoin) ED₅₀ (mmol/kg)
5i Cyclohexylmethyl 0.74 0.055
5c 4-Methylpiperidinyl 0.72 0.060
5f Furan-carbonyl-piperazine 0.16 0.259

Indole Derivatives with 4-Chlorobenzoyl Groups

Compounds 10j–10m () share a 1H-indole-3-yl core linked to a 4-chlorobenzoyl group but differ in acetamide substituents:

  • 10j : N-(3-Chloro-4-fluorophenyl)acetamide
    • Melting Point: 192–194°C; Yield: 8%.
    • Key Insight : The electron-withdrawing chloro and fluoro substituents enhance thermal stability but reduce synthetic yield due to steric hindrance .
  • 10l: N-(4-Nitrophenyl)acetamide Melting Point: 190–191°C; Yield: 14%.
Table 2: Physical Properties of Indole Derivatives
Compound Substituent Melting Point (°C) Yield (%)
10j 3-Chloro-4-fluorophenyl 192–194 8
10l 4-Nitrophenyl 190–191 14

Substituent Effects on Pharmacokinetics and Reactivity

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():

    • Substituents: Nitro and methylsulfonyl groups.
    • Key Insight : The nitro group induces torsional strain (O1–N1–C3–C2 torsion angle: -16.7°), altering molecular conformation and reactivity. Methylsulfonyl enhances electrophilicity, making it a precursor for sulfur-containing heterocycles .
  • 2-Chloro-N-(4-fluorophenyl)acetamide (): Substituent: Fluorophenyl.

Natural Product Derivatives and Analogs

  • The hydroxyl group at position 4 enables glucuronidation, similar to paracetamol metabolism .
  • N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide :

    • Key Insight : Multiple chlorine atoms increase oxidative stress resistance but may elevate hepatotoxicity risks .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(4-Chlorobenzoyl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted anilines can react with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Optimization involves controlling temperature (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios. Catalysts like triethylamine may enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key markers include the acetamide carbonyl signal (~168–170 ppm in ¹³C NMR) and aromatic proton splitting patterns reflecting substitution on the phenyl ring .
  • IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How do structural modifications to the acetamide moiety influence biological activity, particularly in enzyme inhibition?

  • Methodological Answer : Systematic SAR studies involve:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances electrophilicity, potentially increasing kinase inhibition .
  • Heterocyclic Replacements : Replacing the benzoyl group with triazolo or chromene moieties alters binding affinity to ATP pockets, as seen in analogs .
  • Computational Docking : Tools like AutoDock predict interactions with target proteins (e.g., Bcl-2), guiding rational design .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
  • Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
  • Control Replication : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab results .

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME estimate LogP (lipophilicity), BBB permeability, and CYP450 interactions using SMILES inputs .
  • MD Simulations : GROMACS models hydration dynamics and protein-ligand stability over time, critical for optimizing bioavailability .

Q. How can multi-step synthesis of complex derivatives be optimized to reduce byproducts?

  • Methodological Answer :

  • Protective Group Strategies : Use Boc or Fmoc groups to shield reactive amines during intermediate steps .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, minimizing side reactions in exothermic steps (e.g., acylation) .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress, enabling real-time adjustments .

Data Presentation

Table 1 : Key Spectral Markers for Structural Validation

TechniqueKey Peaks/SignalsReference
¹³C NMR168–170 ppm (amide C=O)
IR1650–1680 cm⁻¹ (C=O stretch)
HRMS[M+H]⁺ = calculated ± 5 ppm error

Table 2 : Biological Activity Trends in Structural Analogs

ModificationObserved Activity ChangeReference
-NO₂ at para position↑ Kinase inhibition (IC₅₀ ↓ 40%)
Chromene core addition↑ Anticancer selectivity

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